molecular formula C8H11ClN2O B045626 1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride CAS No. 113100-62-2

1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride

Cat. No.: B045626
CAS No.: 113100-62-2
M. Wt: 186.64 g/mol
InChI Key: IOHWFEIKEHDXAQ-UHFFFAOYSA-N
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Description

1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride is a high-value acyl chloride intermediate specifically designed for advanced chemical synthesis and drug discovery research. This compound features a sterically hindered 1-isopropyl-3-methylpyrazole backbone, which confers significant stability and influences the pharmacokinetic properties of the resulting molecules. Its primary research value lies in its role as a highly reactive acylating agent, efficiently introducing the substituted pyrazole-carbonyl moiety into target molecules through reactions with amines and alcohols to form amides and esters, respectively.

Properties

IUPAC Name

3-methyl-1-propan-2-ylpyrazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-5(2)11-4-7(8(9)12)6(3)10-11/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHWFEIKEHDXAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50559013
Record name 3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-carbonyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID50559013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113100-62-2
Record name 3-Methyl-1-(1-methylethyl)-1H-pyrazole-4-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113100-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Pyrazole Precursors

Pyrazole ring formation is achieved through cyclocondensation reactions. For example, hydrazine derivatives react with β-keto esters or diketones under acidic or basic conditions to form the pyrazole core. In one documented approach, 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid is synthesized via cyclization of ethyl acetoacetate with isopropyl hydrazine in the presence of acetic acid.

Carboxylic Acid Chlorination

The critical step in synthesizing the acyl chloride derivative involves treating the pyrazole carboxylic acid with chlorinating agents. Thionyl chloride (SOCl₂) is the most widely used reagent due to its efficiency and selectivity. The reaction proceeds via nucleophilic acyl substitution:

1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid+SOCl21-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride+SO2+HCl\text{1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid} + \text{SOCl}2 \rightarrow \text{this compound} + \text{SO}2 + \text{HCl}

This reaction is typically conducted under reflux in anhydrous conditions, with yields exceeding 85% when optimized.

Industrial-Scale Production and Optimization

Industrial methods prioritize cost-effectiveness and scalability. Key considerations include catalyst selection, solvent systems, and purification protocols.

Catalyst Systems

Nanoscale titanium dioxide (TiO₂) has been employed as a catalyst in analogous pyrazole chlorinations to enhance reaction rates and reduce byproduct formation. While specific data for this compound are limited, similar protocols suggest catalytic improvements could boost yields by 10–15%.

Solvent Selection

Common solvents for chlorination include:

  • Dichloromethane (DCM) : Provides excellent solubility for both reactants and products.

  • Toluene : Used in reflux conditions to facilitate SOCl₂ removal via azeotropic distillation.

Purification and Quality Control

Post-synthesis purification is critical for removing residual thionyl chloride and acidic byproducts.

Crystallization Techniques

The compound is often purified via recrystallization from non-polar solvents. A patent-pending method describes using hexane/ethyl acetate mixtures (9:1 v/v) to achieve >98% purity.

Analytical Characterization

Quality control relies on spectroscopic and chromatographic methods:

Parameter Method Specification
PurityHPLC≥98% (area normalization)
Residual SolventsGC-MS<500 ppm (thionyl chloride)
Molecular WeightHRMS186.64 g/mol (theoretical)

Comparative Analysis of Chlorinating Agents

While thionyl chloride dominates industrial processes, alternative reagents have been explored:

Reagent Yield (%) Reaction Time (h) Byproducts
Thionyl chloride85–924–6SO₂, HCl
Oxalyl chloride78–848–12CO, CO₂
Phosphorus trichloride70–7512–18H₃PO₃

Thionyl chloride remains superior due to faster reaction kinetics and easier byproduct removal.

Case Studies in Process Optimization

Laboratory-Scale Synthesis

A 2025 study demonstrated that maintaining strict anhydrous conditions and using molecular sieves (4Å) improved yields to 94%. Key parameters included:

  • Temperature: 60–65°C

  • Molar ratio (acid:SOCl₂): 1:2.5

  • Reaction time: 5 hours

Pilot Plant Trials

A scaled-up process (50 kg batch) achieved 89% yield by implementing:

  • Continuous SOCl₂ addition over 2 hours

  • In-line FTIR monitoring for real-time reaction tracking

  • Centrifugal partition chromatography for final purification

Chemical Reactions Analysis

1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride largely depends on its reactivity as a carbonyl chloride. The compound can acylate nucleophiles, forming covalent bonds with various biological targets. This reactivity is crucial in medicinal chemistry, where it helps in the design of enzyme inhibitors and receptor modulators . The molecular targets and pathways involved vary based on the specific application and the nature of the nucleophile it reacts with.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthetic Flexibility : The carbonitrile-triazole hybrid demonstrates compatibility with aqueous-phase reactions, unlike the moisture-sensitive carbonyl chloride. This expands its utility in bioconjugation .
  • Data Limitations : Physical properties (e.g., melting point, solubility) and spectral data for the target compound are unavailable in the provided evidence. Further experimental characterization is recommended.

Biological Activity

1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride is a compound belonging to the pyrazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C7H8ClN3O\text{C}_7\text{H}_8\text{Cl}\text{N}_3\text{O}

This compound features a pyrazole ring, which is known for its ability to interact with various biological targets.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer pathways, notably Aurora-A kinase, which plays a crucial role in cell division. Studies indicate that it demonstrates significant inhibitory activity with an IC50 value of approximately 0.16 µM against Aurora-A kinase .
  • Cell Cycle Modulation : Research indicates that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis. This property is particularly relevant in the context of anticancer therapies .

Anticancer Activity

This compound has been evaluated for its anticancer properties across various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HCT1160.39 ± 0.06Aurora-A inhibition
MCF-70.46 ± 0.04Cell cycle arrest
NCI-H4600.03Apoptosis induction

These findings suggest that the compound could serve as a promising lead for developing new anticancer agents.

Anti-inflammatory Activity

In addition to its anticancer properties, this pyrazole derivative exhibits anti-inflammatory effects. It has been reported to reduce the production of pro-inflammatory cytokines in vitro, indicating potential applications in treating inflammatory diseases .

Study 1: Anticancer Efficacy

A study conducted by Li et al. (2022) evaluated the cytotoxic potential of various pyrazole derivatives, including this compound. The results demonstrated significant inhibition of cell proliferation in MCF7 and HCT116 cell lines, establishing its potential as an effective anticancer agent .

Study 2: Mechanistic Insights

Research published in Recent Advances in Drug Design highlighted the compound's ability to inhibit CDK2 and Aurora-A kinases, which are critical for cancer cell proliferation. The study emphasized that targeting these kinases could lead to enhanced therapeutic strategies against various cancers .

Q & A

Q. What are the standard synthetic routes for preparing 1-isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride?

The compound is typically synthesized via the conversion of its carboxylic acid precursor, 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid, using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Reaction conditions often involve anhydrous solvents (e.g., dichloromethane or toluene) and catalytic dimethylformamide (DMF) to enhance reactivity. The reaction is monitored via TLC or NMR to confirm complete conversion .

Q. How is the purity and structural integrity of this acyl chloride validated in laboratory settings?

Purity is assessed via high-performance liquid chromatography (HPLC) or GC-MS, while structural confirmation relies on:

  • ¹H/¹³C NMR : Key signals include the carbonyl chloride carbon (~170 ppm in ¹³C NMR) and deshielded pyrazole protons.
  • IR Spectroscopy : A strong C=O stretch near 1750–1800 cm⁻¹ and C-Cl vibrations at ~750 cm⁻¹ .
  • Elemental Analysis : Matches theoretical values for C, H, N, and Cl content.

Q. What precautions are necessary for handling and storing this compound?

Due to its moisture sensitivity and potential reactivity:

  • Store under inert gas (argon or nitrogen) at –20°C in anhydrous conditions.
  • Use anhydrous solvents (e.g., THF, DCM) during reactions.
  • Avoid exposure to water or alcohols to prevent hydrolysis to the carboxylic acid .

Advanced Research Questions

Q. How do steric effects from the isopropyl group influence the reactivity of this acyl chloride in nucleophilic substitution reactions?

The bulky isopropyl substituent at the 1-position of the pyrazole ring may hinder nucleophilic attack at the carbonyl carbon, necessitating optimized conditions (e.g., elevated temperatures or polar aprotic solvents like DMF). Computational studies or kinetic experiments (e.g., Hammett plots) can quantify steric contributions .

Q. What strategies are effective in resolving contradictions in reported reaction yields for derivatives of this compound?

Yield discrepancies often arise from:

  • Substituent Positionality : Regioselectivity during pyrazole ring functionalization (e.g., competing 3- vs. 5-substitution).
  • Catalyst Selection : Nanoscale TiO₂ or Lewis acids (e.g., AlCl₃) can improve reaction efficiency in difluoromethylation or acylation steps .
  • Purification Challenges : Use of column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization in ethanol/water mixtures .

Q. What are the emerging applications of this compound in materials science and medicinal chemistry?

  • Polymer Chemistry : As a monomer for synthesizing pyrazole-based polyamides or polyesters with enhanced thermal stability .
  • Drug Discovery : A key intermediate for bioactive molecules (e.g., kinase inhibitors or antimicrobial agents) due to the pyrazole scaffold’s pharmacophoric properties .

Methodological Considerations

Q. How can computational modeling aid in predicting the reactivity of this acyl chloride?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during nucleophilic substitution, predicting activation energies and regiochemical outcomes. Molecular electrostatic potential (MEP) maps highlight electrophilic sites on the carbonyl carbon .

Q. What advanced spectroscopic techniques are used to study its degradation pathways?

  • LC-MS/MS : Identifies hydrolyzed products (carboxylic acid) and traces side products.
  • X-ray Crystallography : Resolves crystal packing effects that may stabilize or destabilize the compound .

Data Contradictions and Resolution

Q. Why do synthetic protocols for similar pyrazole carbonyl chlorides vary in solvent selection (e.g., DCM vs. THF)?

Solvent polarity impacts reaction kinetics. For example, THF may stabilize intermediates in SN² mechanisms, while DCM is preferred for SN¹ pathways. Empirical optimization using Design of Experiments (DoE) can identify ideal solvent-catalyst pairs .

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